4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
Description
This compound is a pyrimidine derivative featuring a 2,6-dimethyl-substituted pyrimidine core linked via an ether bond to a piperidin-3-yl group. The piperidine moiety is further functionalized with a 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl group. The methoxy and methyl groups on the pyrazole ring may enhance metabolic stability and solubility compared to bulkier substituents like phenyl groups, while the pyrimidine core could contribute to binding interactions through hydrogen bonding or π-stacking .
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-11-8-15(19-12(2)18-11)25-13-6-5-7-22(9-13)17(23)14-10-21(3)20-16(14)24-4/h8,10,13H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNWAZSHUPCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the pyrimidine ring: The final step involves the reaction of the intermediate with a pyrimidine derivative under basic conditions, often using potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: The major product is often the corresponding carboxylic acid derivative.
Reduction: The major product is typically the corresponding alcohol derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Pyrimidine-Pyrazole Family
The compound shares structural homology with pyrimidine-pyrazole hybrids reported in older pharmacological studies. For example, 1,6-dihydro-4-phenyl-5-(3,5-diphenyl-1-pyrazolyl)pyrimidines (e.g., compounds 7 in ) feature a pyrimidine core linked to a diphenyl-substituted pyrazole. Key differences include:
- Substituent Profile : The target compound has 2,6-dimethyl groups on the pyrimidine and a methoxy/methyl-substituted pyrazole, whereas analogues like 7 in have phenyl groups at the pyrimidine’s 4-position and 3,5-diphenyl groups on the pyrazole.
Key Findings :
- The diphenyl-pyrazole derivatives in demonstrated broad activity (antipyretic, anti-inflammatory, antiplatelet) but also weak off-target effects (analgesic, antiarrhythmic).
- The target compound’s smaller substituents (methoxy, methyl) may reduce off-target binding, enhancing selectivity for specific pathways. However, direct comparative data are lacking.
Physicochemical and Pharmacokinetic Properties
The target compound’s design likely addresses pharmacokinetic limitations of older analogues, such as poor solubility and metabolic instability.
Biological Activity
The compound 4-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrimidine core substituted with a piperidine and pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 364.8 g/mol. The presence of the methoxy group and the carbonyl functionality is critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases, which are involved in inflammatory pathways .
- Antimicrobial Properties : Studies indicate that derivatives containing the pyrazole ring exhibit significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus.
- Anti-inflammatory Effects : Research has demonstrated that related compounds can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |
| Enzyme Inhibition | Potential COX and lipoxygenase inhibitors |
Case Study 1: Anti-inflammatory Activity
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including those similar to our compound, which showed promising anti-inflammatory effects in vitro. The compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Case Study 2: Antimicrobial Efficacy
Burguete et al. reported the synthesis of novel pyrazole derivatives that displayed significant antimicrobial activity against various pathogens. One compound showed particularly potent activity against Klebsiella pneumoniae, highlighting the importance of the piperidine moiety in enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
